(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride
Overview
Description
2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, also known as DFMP, is a small organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that can be easily synthesized and is relatively stable under normal laboratory conditions. DFMP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of certain enzymes. Its unique properties make it an attractive tool for a variety of research applications.
Scientific Research Applications
Synthesis and Characterization for Anticonvulsant Agents
The synthesis of Schiff bases of 3-aminomethyl pyridine, including derivatives similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, has been explored for potential anticonvulsant properties. These compounds have been synthesized through condensation reactions and screened for seizures protection in various models. Compounds in this category have shown promising results as potent anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of (2-(Difluoromethoxy)pyridin-3-yl)methanamine have been synthesized and studied for photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity in red light and are used for cellular imaging in cancer cells, generating reactive oxygen species (Basu et al., 2014).
Hydroxylation of Alkanes
Studies on diiron(III) complexes involving tridentate 3N ligands, closely related to (2-(Difluoromethoxy)pyridin-3-yl)methanamine, have shown efficient catalytic hydroxylation of alkanes. These complexes function as catalysts for selective hydroxylation, indicating their potential in chemical transformations (Sankaralingam & Palaniandavar, 2014).
C-H Bond Activation and Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized using derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine, have been explored for catalytic applications. These palladacycles show good activity and selectivity, making them useful in various catalytic processes (Roffe et al., 2016).
Photo-induced Oxidation Studies
Research on photochemistry involving complexes similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine has been conducted, focusing on their behavior under UV or visible irradiation. These studies provide insights into the molecular behavior of these complexes when exposed to light, enhancing our understanding of their potential in photoreactive applications (Draksharapu et al., 2012).
properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-5(4-10)2-1-3-11-6;/h1-3,7H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENSBQMQUYWANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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